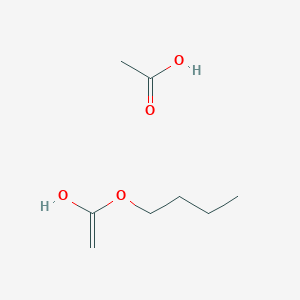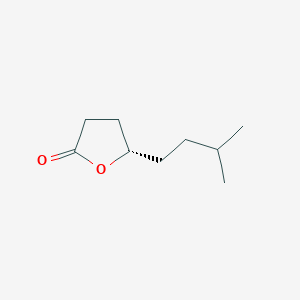
(5S)-5-(3-Methylbutyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(3-Methylbutyl)oxolan-2-one, also known as (S)-γ-decalactone, is a naturally occurring compound found in various fruits and fermented products. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, often described as peach-like. This compound is widely used in the flavor and fragrance industry due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(3-Methylbutyl)oxolan-2-one can be achieved through several methods. One common approach involves the lactonization of hydroxy acids. For instance, the hydroxy acid precursor can be synthesized through the aldol condensation of 3-methylbutanal with ethyl acetoacetate, followed by reduction and cyclization to form the lactone.
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can produce this compound in significant quantities. The fermentation process is optimized for yield and purity, making it a cost-effective method for large-scale production.
化学反应分析
Types of Reactions
(5S)-5-(3-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces diols.
Substitution: Produces substituted lactones with various functional groups.
科学研究应用
(5S)-5-(3-Methylbutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in plant and microbial metabolism.
Medicine: Explored for potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Widely used in the flavor and fragrance industry to impart a fruity aroma to products.
作用机制
The mechanism by which (5S)-5-(3-Methylbutyl)oxolan-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes.
相似化合物的比较
Similar Compounds
®-γ-decalactone: The enantiomer of (5S)-5-(3-Methylbutyl)oxolan-2-one, with similar but slightly different olfactory properties.
γ-nonalactone: Another lactone with a coconut-like aroma.
γ-undecalactone: Known for its peach-like scent, similar to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its enantiomer and other similar lactones. Its pleasant peach-like aroma makes it particularly valuable in the flavor and fragrance industry.
属性
CAS 编号 |
88133-85-1 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
(5S)-5-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI 键 |
BZZQAGFVHHGMOL-QMMMGPOBSA-N |
手性 SMILES |
CC(C)CC[C@H]1CCC(=O)O1 |
规范 SMILES |
CC(C)CCC1CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
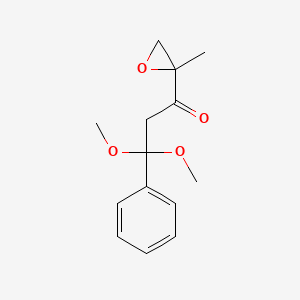
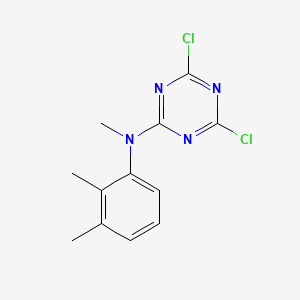
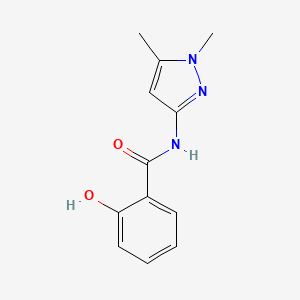

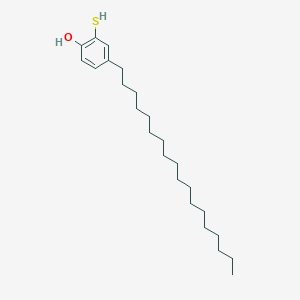
![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
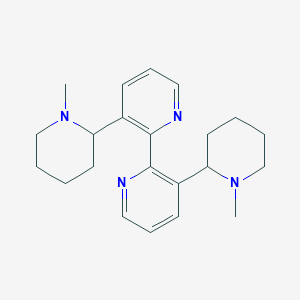
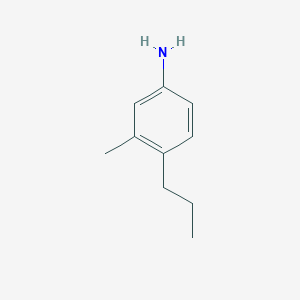
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
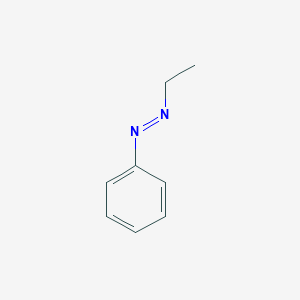
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)

